DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate
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Overview
Description
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate is a chemical compound with the molecular formula C11H22N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its tert-butyl carbamate group and a propylcarbamoyl moiety attached to an ethyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable propylcarbamoyl precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The propylcarbamoyl moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog lacking the propylcarbamoyl group.
N-tert-Butoxycarbonyl-L-alanine: Contains a similar carbamate group but with an alanine backbone.
tert-Butyl N-(2-hydroxyethyl)carbamate: Features a hydroxyethyl group instead of the propylcarbamoyl moiety.
Uniqueness
DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and propylcarbamoyl groups allows for versatile applications in various fields.
Properties
IUPAC Name |
tert-butyl N-[1-oxo-1-(propylamino)propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-7-12-9(14)8(2)13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOIBJUERRSSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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